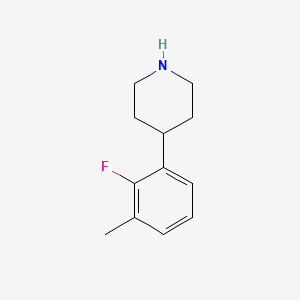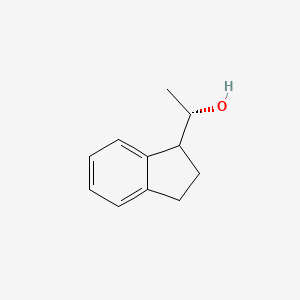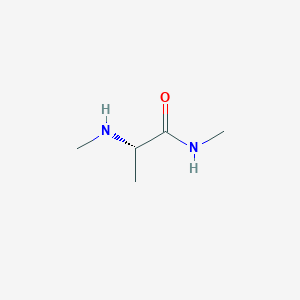![molecular formula C8H6F3NO3 B13613139 2-Hydroxy-2-[3-(trifluoromethyl)-2-pyridyl]acetic Acid](/img/structure/B13613139.png)
2-Hydroxy-2-[3-(trifluoromethyl)-2-pyridyl]acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid is a compound that features a trifluoromethyl group attached to a pyridine ring, with a hydroxy and acetic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid can be achieved through several steps. One common method involves the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid, reducing agents such as sodium and ammonium chloride, and nucleophiles like trimethylsilyl cyanide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while nucleophilic substitution can introduce various functional groups to the pyridine ring.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Its derivatives may have therapeutic potential, particularly in drug design and development.
Industry: The compound can be used in catalysis and molecular recognition applications.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring contribute to its binding affinity and specificity towards certain enzymes and receptors. The hydroxy and acetic acid groups further modulate its chemical reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-(trifluoromethyl)pyridine: Similar in structure but lacks the acetic acid group.
5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone: Contains an iodine atom and a different functional group arrangement.
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile: Features an isothiocyanate group instead of the hydroxy and acetic acid groups.
Uniqueness
2-Hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxy and acetic acid groups provide sites for further chemical modifications and interactions.
Propiedades
Fórmula molecular |
C8H6F3NO3 |
|---|---|
Peso molecular |
221.13 g/mol |
Nombre IUPAC |
2-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)4-2-1-3-12-5(4)6(13)7(14)15/h1-3,6,13H,(H,14,15) |
Clave InChI |
KINVNSMAMMOMLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C(C(=O)O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


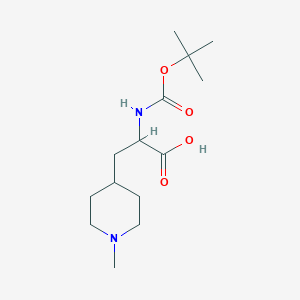
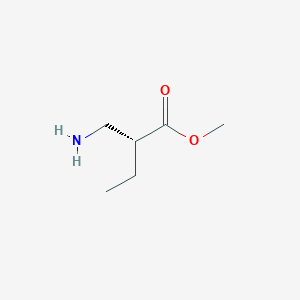


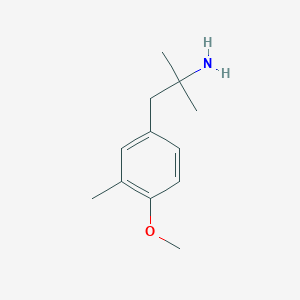
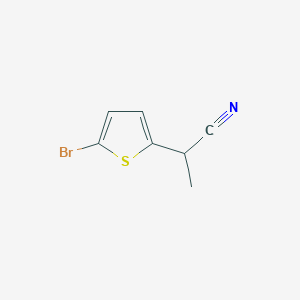


![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid](/img/structure/B13613111.png)
